

Validation of OAT10 (SLC22A13) as a Human Orotate Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Orotate

Cat. No.: B1227488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the human organic anion transporter 10 (OAT10), also known as solute carrier family 22 member 13 (SLC22A13), in transporting **orotate**, a key intermediate in pyrimidine synthesis. Experimental data supporting its function is presented alongside a known alternative **orotate** transporter, URAT1 (SLC22A12), to offer a comprehensive validation overview.

Executive Summary

Human OAT10 has been identified and characterized as a transporter of **orotate**. Functional studies using Madin-Darby canine kidney II (MDCKII) cells stably expressing human OAT10 have demonstrated that it facilitates the uptake of **orotate**.^{[1][2][3]} The transport process is saturable and exhibits a unique biphasic kinetic profile, suggesting the presence of both high-affinity and low-affinity transport components. This transport is also dependent on the presence of chloride ions. In contrast, the urate transporter 1 (URAT1) has also been confirmed as a human **orotate** transporter. A key difference highlighted in validation studies is the species specificity of OAT10-mediated **orotate** transport; the rat ortholog of OAT10 does not transport **orotate**, indicating important differences in substrate recognition across species.^{[1][2]}

Data Presentation: Orotate Transporter Kinetics

The following table summarizes the available quantitative data for human OAT10 and the alternative **orotate** transporter, URAT1.

Transporter	Gene Name	Substrate	Michaelis-Menten Constant (Km)	Maximum Velocity (Vmax)	Experimental System
OAT10	SLC22A13	Orotate	Biphasic: High-affinity and low-affinity components	Not explicitly quantified in available literature	MDCKII cells stably expressing human OAT10
URAT1	SLC22A12	Orotate	5.2 μ M	Not explicitly quantified in available literature	HEK293 cells expressing human URAT1

Note: While the biphasic nature of OAT10-mediated **orotate** transport is established, specific Km and Vmax values for each phase were not detailed in the reviewed literature.

Comparative Analysis of Inhibitory Profiles

Orotate transport via OAT10 is known to be inhibited by several anionic compounds that are recognized as OAT10 inhibitors.[1][2] However, specific IC50 values for the inhibition of **orotate** transport by these compounds are not yet fully detailed in published research. For comparison, studies on other OAT10 substrates, such as urate and nicotinate, have identified several inhibitors. For instance, urate inhibits nicotinate transport by OAT10 with an IC50 value of 759 μ M.[4][5] Probenecid is another known inhibitor of OATs, though its specific potency against OAT10-mediated **orotate** transport requires further investigation.[4][6]

Experimental Protocols

Validation of OAT10-Mediated Orotate Transport in Stably Transfected MDCKII Cells

This protocol outlines the key steps for assessing the function of OAT10 as an **orotate** transporter using a cell-based uptake assay.

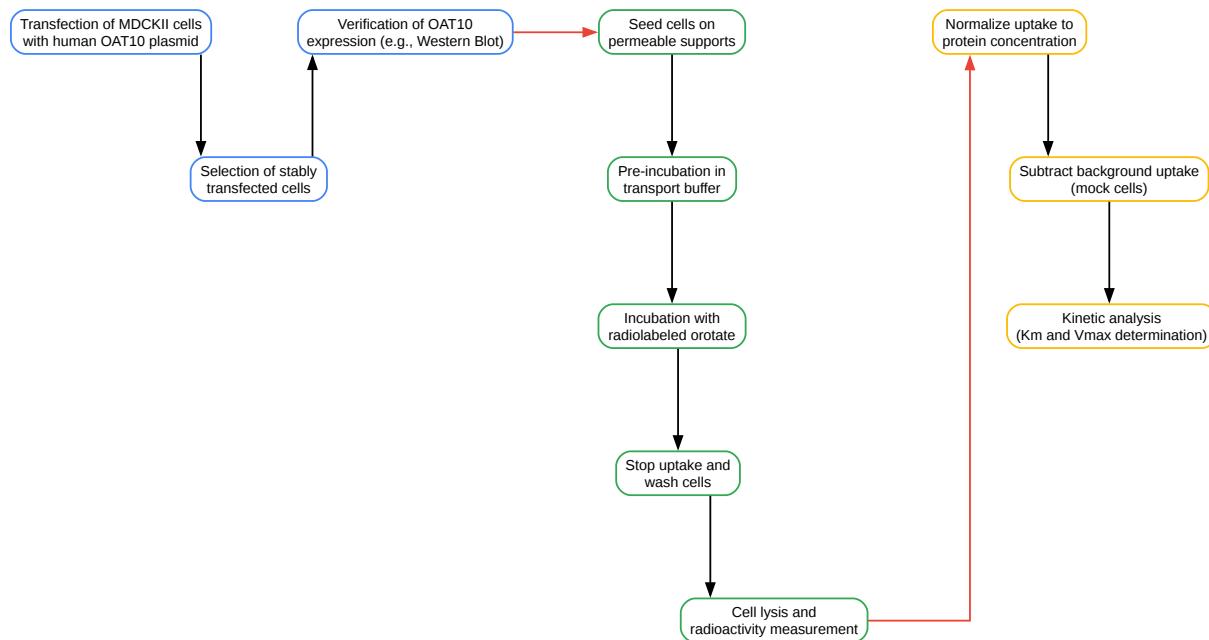
1. Cell Line Generation:

- Madin-Darby canine kidney II (MDCKII) cells are transfected with a plasmid containing the full-length human OAT10 (SLC22A13) cDNA.
- Stable transfectants are selected using an appropriate antibiotic selection marker.
- Control cells are generated by transfecting with an empty vector.
- Expression of OAT10 in the stable cell line is confirmed by methods such as Western blotting or quantitative PCR.

2. Cell Culture and Plating:

- MDCKII-OAT10 and mock-transfected cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- For uptake assays, cells are seeded onto permeable supports (e.g., Transwell® inserts) and grown to form a confluent monolayer.

3. Radiolabeled **Orotate** Uptake Assay:


- The cell monolayers are washed and pre-incubated in a transport buffer (e.g., Krebs-Henseleit buffer) at 37°C.
- The uptake experiment is initiated by adding the transport buffer containing radiolabeled **orotate** (e.g., [³H]orotate) to the apical side of the monolayer.
- At designated time points, the uptake is stopped by rapidly washing the cells with ice-cold transport buffer.
- The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Protein concentration in the cell lysates is determined to normalize the uptake data.

4. Data Analysis:

- OAT10-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in MDCKII-OAT10 cells.
- To determine the kinetic parameters (K_m and V_{max}), the uptake is measured over a range of **orotate** concentrations, and the data are fitted to the Michaelis-Menten equation, potentially using a two-site binding model to account for the biphasic nature.

Visualizations

Experimental Workflow for OAT10 Validation

[Click to download full resolution via product page](#)

Caption: Workflow for validating OAT10-mediated **orotate** transport.

Functional Comparison of Orotate Transporters

[Click to download full resolution via product page](#)

Caption: Comparison of OAT10 and URAT1 as human **orotate** transporters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional characterization of human organic anion transporter 10 (OAT10/SLC22A13) as an orotate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of human organic anion transporter 10 (OAT10/SLC22A13) as an orotate transporter | CiNii Research [cir.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a new urate and high affinity nicotinate transporter, hOAT10 (SLC22A13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validation of OAT10 (SLC22A13) as a Human Orotate Transporter: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227488#validation-of-oat10-as-a-human-orotate-transporter>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com